
Butane, 2-fluoro-2,3-dimethyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Butane, 2-fluoro-2,3-dimethyl- is an organic compound with the molecular formula C6H13F. It is a derivative of butane, where two methyl groups and one fluorine atom are substituted at the second and third positions of the butane chain. This compound is part of the alkane family and is known for its unique chemical properties due to the presence of the fluorine atom.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Butane, 2-fluoro-2,3-dimethyl- typically involves the fluorination of 2,3-dimethylbutane. One common method is the reaction of 2,3-dimethylbutane with a fluorinating agent such as hydrogen fluoride (HF) or a more selective fluorinating reagent like Selectfluor. The reaction is usually carried out under controlled conditions to ensure the selective introduction of the fluorine atom at the desired position.
Industrial Production Methods
Industrial production of Butane, 2-fluoro-2,3-dimethyl- may involve large-scale fluorination processes using advanced fluorinating agents and catalysts to achieve high yields and purity. The process is optimized to minimize by-products and ensure the safety and efficiency of the production.
Análisis De Reacciones Químicas
Types of Reactions
Butane, 2-fluoro-2,3-dimethyl- can undergo various chemical reactions, including:
Substitution Reactions: The fluorine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The compound can be oxidized to form corresponding alcohols, ketones, or carboxylic acids.
Reduction Reactions: Reduction can lead to the removal of the fluorine atom, converting it back to 2,3-dimethylbutane.
Common Reagents and Conditions
Substitution: Common reagents include nucleophiles such as hydroxide ions (OH-) or alkoxide ions (RO-).
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst.
Major Products Formed
Substitution: Products include various substituted butanes depending on the nucleophile used.
Oxidation: Products include 2-fluoro-2,3-dimethylbutanol, 2-fluoro-2,3-dimethylbutanone, or 2-fluoro-2,3-dimethylbutanoic acid.
Reduction: The major product is 2,3-dimethylbutane.
Aplicaciones Científicas De Investigación
Butane, 2-fluoro-2,3-dimethyl- has several applications in scientific research:
Chemistry: Used as a model compound to study the effects of fluorine substitution on the reactivity and stability of alkanes.
Biology: Investigated for its potential interactions with biological molecules and its effects on biological systems.
Medicine: Explored for its potential use in drug design and development, particularly in the synthesis of fluorinated pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and as an intermediate in organic synthesis.
Mecanismo De Acción
The mechanism of action of Butane, 2-fluoro-2,3-dimethyl- involves its interaction with various molecular targets and pathways. The presence of the fluorine atom can significantly alter the compound’s reactivity and binding affinity to different targets. Fluorine’s high electronegativity and small size allow it to form strong bonds with carbon, influencing the compound’s overall stability and reactivity.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Fluoro-2-methylbutane
- 2-Fluoro-3-methylbutane
- 2,3-Difluorobutane
Uniqueness
Butane, 2-fluoro-2,3-dimethyl- is unique due to the specific positioning of the fluorine and methyl groups, which imparts distinct chemical properties compared to other fluorinated butanes. The specific substitution pattern can influence its reactivity, stability, and interactions with other molecules, making it a valuable compound for various applications in research and industry.
Propiedades
Número CAS |
354-09-6 |
|---|---|
Fórmula molecular |
C6H13F |
Peso molecular |
104.17 g/mol |
Nombre IUPAC |
2-fluoro-2,3-dimethylbutane |
InChI |
InChI=1S/C6H13F/c1-5(2)6(3,4)7/h5H,1-4H3 |
Clave InChI |
VWQAPIJXLQYLHA-UHFFFAOYSA-N |
SMILES canónico |
CC(C)C(C)(C)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


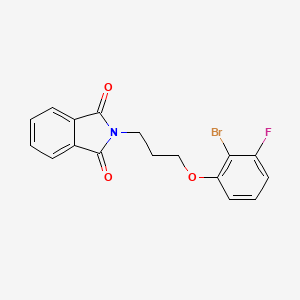
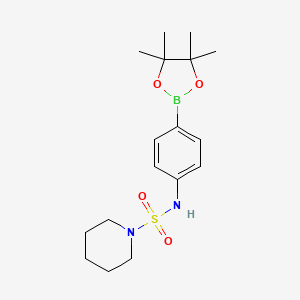
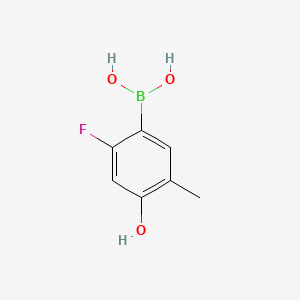

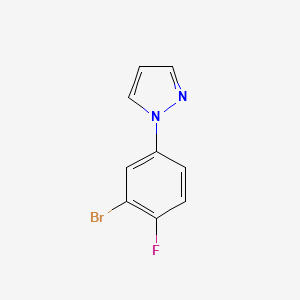
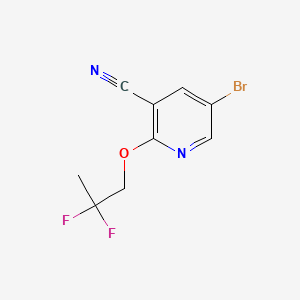
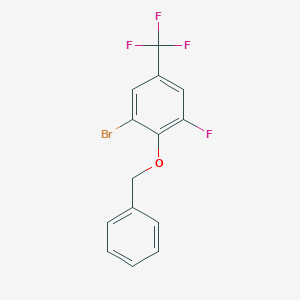
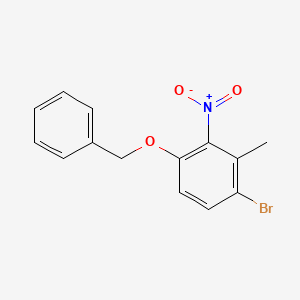
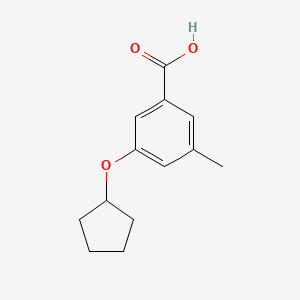
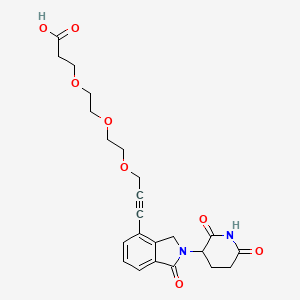

![N-[4-[6-[2-(difluoromethyl)benzimidazol-1-yl]-2-morpholin-4-ylpyrimidin-4-yl]oxycyclohexyl]-2-(dimethylamino)acetamide](/img/structure/B14763958.png)
![2-Pyridin-3-yl-2-[4-(trifluoromethyl)piperidin-1-yl]ethanamine](/img/structure/B14763966.png)

